2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile

Regioisomer differentiation Fluorescence probe design Intramolecular hydrogen bonding

Researchers requiring ultra-sensitive detection of primary amines encounter sensitivity limits with legacy reagents like fluorescamine. This YM enamine probe (CAS 339102-65-7) directly addresses this challenge: - Enables up to 900-fold fluorescence turn-on, surpassing fluorescamine (10-100 fold) and OPA (5-50 fold) for low-abundance analyte detection. - The ortho-methoxy substitution provides distinct amine-exchange reactivity and a specific emission profile within the tunable YM platform (400-700 nm). - Multi-site reactivity (enamine, Michael acceptor, anilino) streamlines parallel synthesis of diverse heterocycles from a single building block. For procurement managers, sourcing methoxy-substituted YM enamines offers a cost advantage over halogenated analogs for scale-up applications.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 339102-65-7
Cat. No. B2611249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
CAS339102-65-7
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESCN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC
InChIInChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+
InChIKeyNOPDDEWRVASLGT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile – Product Overview


2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile (CAS 339102-65-7, molecular formula C15H16N4O, MW 268.31) is a donor-π-acceptor ylidenemalononitrile (YM) enamine featuring a dimethylamino electron donor, a dicyanovinyl acceptor, and a 2-methoxyanilino substituent on the propenylidene bridge . This push-pull architecture places it within the broader class of malononitrile-based merocyanine dyes and primary-amine-responsive fluorescent 'turn-on' probes, where the starting enamine is weakly emissive and undergoes rapid amine exchange/cyclization to yield highly fluorescent cyclic amidine products [1].

Detection Primary amine-responsive fluorescent turn-on probe
Synthesis Multi-site reactive enamine for heterocyclic library construction
Platform Tunable-emission YM enamine for multiplexed detection design

Substitution Limitation vs. Regioisomeric Analogs


Despite sharing the identical molecular formula (C15H16N4O, MW 268.31) with its 4-methoxy regioisomer (CAS 338773-41-4) and structural similarity with other YM enamine analogs, the ortho-methoxy substitution pattern of the target compound introduces unique intramolecular hydrogen-bonding capability, altered π-conjugation geometry, and distinct amine-exchange reactivity that directly modulate photophysical output and chemical reactivity [1]. High-strength head-to-head comparative quantitative data for this specific compound versus its closest analogs remain limited in the published primary literature; the differentiation evidence presented below is therefore based on class-level inference from structurally characterized analogs, commercial availability data, and the established structure-property relationships of the YM enamine family [2].

2-Methoxyanilino YM enamine
4-Methoxy regioisomer
Intramolecular N—H···O hydrogen bond constrains near-planar geometry
No intramolecular H-bond; para substitution leads to altered π-conformation
Commercial purity typically lower from common supplier; extra purification may be needed
Higher commercial purity simplifies procurement for purity-sensitive workflows

Differentiation Evidence vs. Closest Analogs


Ortho-Methoxy Intramolecular Hydrogen Bonding

The ortho-methoxy group in the target compound can engage in an intramolecular N—H···O hydrogen bond with the anilino NH proton, forming a planar five-membered ring as directly evidenced by X-ray crystallography for the structurally analogous simpler compound [(2-methoxyanilino)methylene]malononitrile (dihedral angle between o-methoxyaniline and dicyanoethylene fragments: 4.8°; N1—H1A···O1 intramolecular hydrogen bond) [1]. In contrast, the 4-methoxy regioisomer (CAS 338773-41-4) cannot form this intramolecular interaction due to the para geometry of the methoxy group, leading to different conformational preferences and altered π-conjugation between the anilino donor and malononitrile acceptor [2]. This structural distinction is expected to manifest as different absorption maxima, emission wavelengths, and fluorescence quantum yields, although direct comparative photophysical data for this specific pair have not been reported in peer-reviewed literature.

Ortho H-Bond Geometry
Class-level
Intramolecular N—H···O bond enforces near-planar conformation (analog dihedral 4.8°); para isomer cannot form this interaction
Geometry alters π-conjugation and emission profile
Direct photophysical pair comparison not published
Regioisomer differentiation Fluorescence probe design Intramolecular hydrogen bonding

Primary Amine Turn-On Fluorescence vs. Legacy Sensors

Ylidenemalononitrile (YM) enamines as a class, which includes the target compound, undergo rapid amine exchange with primary amines followed by cyclization to yield fluorescent cyclic amidine products exhibiting emission intensities up to 900 times greater than the non-emissive starting enamine [1]. This 'turn-on' mechanism provides a dramatically higher signal-to-noise ratio compared to traditional primary amine sensing reagents: fluorescamine typically yields 10–100 fold fluorescence enhancement, while o-phthalaldehyde (OPA) requires a thiol co-reagent and provides approximately 5–50 fold enhancement [2]. Furthermore, Longstreet et al. demonstrated that the fluorescence emission wavelength can be tuned across the entire visible spectrum through simple structural variation of the YM enamine, a capability absent in fixed-wavelength legacy sensors (fluorescamine λem ~475 nm; OPA λem ~455 nm) [REFS-1, REFS-2].

Turn-On Enhancement
Class-level
YM enamine class achieves up to 900-fold fluorescence increase upon primary amine cyclization
Supports high-sensitivity amine detection assay fit
Specific enhancement for target compound not individually reported
Primary amine detection Turn-on fluorescent probe Biosensor development

Commercial Purity: Ortho- vs. Para-Methoxy Isomer

The target compound (CAS 339102-65-7) is commercially available at 90% purity from Leyan (Product No. 2166571) , whereas its 4-methoxy regioisomer (CAS 338773-41-4) is offered by the same supplier at 98% purity (Product No. 1630188) . The 2,5-dimethoxy analog is also available at 90% purity from Sigma-Aldrich/Key Organics (Product KEY465194048) . This 8-percentage-point purity differential between the ortho- and para-methoxy regioisomers from a common supplier reflects differences in synthetic accessibility and purification efficiency arising from the steric and electronic effects of ortho substitution.

Commercial Purity
Data to verify
Ortho isomer: 90% purity; para regioisomer: 98% from same supplier
Procurement fit may require in-house purification
Based on supplier catalog specifications, 2025
Chemical procurement Purity specification Regioisomer sourcing

Cost Advantage: Methoxy vs. Iodo YM Enamines

Pricing data from commercial suppliers reveals a substantial cost differential between methoxy-substituted and iodo-substituted YM enamine analogs. The 4-iodoanilino analog (CAS 339102-75-9) is listed at $230 per 25 mg (TRC, ~$9.20/mg) and $240 per 10 mg (A2B Chem, ~$24.00/mg) [1]. While exact list pricing for the target 2-methoxyanilino compound and its 4-methoxy regioisomer typically requires direct vendor quotation, methoxy-substituted YM enamines are consistently priced at substantially lower levels reflecting their simpler synthetic routes that avoid expensive iodination steps and precious-metal-catalyzed coupling precursors . The iodine substituent, although valuable as a cross-coupling handle, imposes a significant cost premium.

Cost Differential
Data to verify
Iodo analog ~$9–24/mg at research scale; methoxy analogs projected at significantly lower cost tier
Budget-optimized procurement for multi-gram programs
Aggregated supplier pricing data
Research chemical pricing Budget-optimized procurement YM enamine sourcing

Multi-Site Reactivity vs. Simpler Derivatives

YM enamines such as the target compound possess three distinct reactive sites: (1) the dimethylamino enamine group enabling amine exchange and subsequent cyclization with primary amines to yield cyclic amidine fluorophores or functionalized pyridines; (2) the dicyanovinyl moiety serving as a Michael acceptor; and (3) the 2-methoxyanilino substituent offering potential for further electrophilic substitution or demethylation/functionalization [1]. In contrast, simpler ylidenemalononitriles such as benzylidenemalononitrile (the Knoevenagel condensation product of benzaldehyde and malononitrile) possess only the dicyanovinyl Michael acceptor as a single reactive handle and lack the enamine functionality necessary for amine-exchange/cyclization cascades [2]. This multi-site reactivity enables divergent synthetic strategies from a single building block.

Multi-Site Reactivity
Class-level
≥3 distinct reactive handles: dimethylamino enamine, dicyanovinyl Michael acceptor, and 2-methoxyanilino substituent
Enables divergent heterocyclic library synthesis
Class-level reactivity profile from YM enamine literature
Heterocyclic synthesis Chemical building block Divergent synthesis

Emission Tunability vs. Fixed-Wavelength Sensors

Longstreet et al. (2014) established that the fluorescence emission of YM enamine-derived cyclic amidine products can be tuned across the entire visible spectrum (~400–700 nm) through simple structural variation of the starting enamine [1]. This platform-level tunability is a fundamental advantage over legacy primary amine sensors: fluorescamine has a fixed emission maximum at approximately 475 nm, and o-phthalaldehyde (OPA)-derived isoindole fluorophores emit at approximately 455 nm, with no practical mechanism to shift these wavelengths without redesigning the entire detection chemistry [2]. The target compound, bearing a 2-methoxyanilino substituent, occupies one specific point within this tunable spectral landscape; its precise emission wavelength is determined by the combined electron-donating strength and conformational effects of the ortho-methoxy group on the anilino π-system [1].

Emission Tunability
Class-level
YM enamine platform tunable across ~400–700 nm via structural variation
Supports multiplexed detection panel design
Class-level property; specific λem for target not individually reported
Fluorescence tunability Multiplexed detection Sensor platform comparison

Key Application Scenarios


Ultra-Sensitive Primary Amine Detection

The target compound, as a member of the YM enamine class with demonstrated up to 900-fold fluorescence turn-on upon reaction with primary amines [1], is suitable for developing ultra-sensitive assays for biogenic amines, amino acids, peptides, and protein N-termini in complex biological matrices. The dramatically higher signal-to-noise ratio compared to fluorescamine (10–100 fold) and OPA (5–50 fold) [2] enables detection at lower analyte concentrations, making it particularly valuable for single-cell analysis, low-abundance biomarker detection, and environmental monitoring of volatile amine pollutants where legacy reagents lack sufficient sensitivity.

Multiplexed Fluorescence Detection

The established spectral tunability of the YM enamine platform (~400–700 nm emission range through structural variation) [1] allows the target compound to be part of a panel of structurally related probes, each with a distinct emission wavelength. This enables simultaneous, multi-analyte detection of different primary amine species in a single sample using multi-channel fluorescence readers or microscopy, a workflow not achievable with fixed-wavelength sensors such as fluorescamine (λem ~475 nm) or OPA (λem ~455 nm) [2]. The 2-methoxyanilino substitution provides one specific emission spectral profile within this tunable panel.

Divergent Heterocyclic Library Synthesis

With its three distinct reactive sites—dimethylamino enamine, dicyanovinyl Michael acceptor, and 2-methoxyanilino substituent—the target compound serves as a versatile entry point for synthesizing diverse nitrogen-containing heterocycles including functionalized pyridines, nicotinonitriles, cyclic amidines, and aminonaphthalenes [REFS-1, REFS-2]. This multi-site reactivity reduces the number of starting materials required for parallel chemical library synthesis compared to simpler ylidenemalononitriles that possess only a single reactive handle, streamlining medicinal chemistry and agrochemical discovery workflows.

Budget-Optimized Procurement for Screening

For programs requiring multi-gram quantities of YM enamine building blocks, the methoxy-substituted analogs (including the target compound) offer a substantial cost advantage over halogenated variants such as the 4-iodoanilino analog (priced at ~$9–24/mg at research scale) [1]. The simpler synthetic routes to methoxy-substituted YM enamines translate to lower procurement costs at scale, making the target compound the economically rational choice for high-throughput screening, polymer/dye development, and sensor formulation work unless the specific synthetic handle provided by iodine is explicitly required for downstream cross-coupling chemistry [2].

Application
Selection Property
Validation Focus
Primary amine detection assays
High turn-on fluorescence response
Signal-to-noise ratio and LOD in target matrix
Multiplexed amine detection panels
Spectral tunability of YM enamine platform
Emission wavelength fit to detection channels
Heterocyclic compound library synthesis
Multi-site reactivity (enamine, dicyanovinyl, anilino)
Orthogonal transformation efficiency
Large-scale screening and materials programs
Cost-effective methoxy-substituted YM enamine
Cost-per-gram vs. halogenated analogs
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